molecular formula C22H16ClFN2O2S B301120 3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B301120
M. Wt: 426.9 g/mol
InChI Key: HSYPUNMMXYCJFT-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione, commonly known as CP-544326, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of CP-544326 involves the inhibition of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, CP-544326 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. CP-544326 has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
CP-544326 has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, CP-544326 inhibits cell proliferation, induces apoptosis, and inhibits the expression of anti-apoptotic proteins. In addition, CP-544326 has been reported to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In inflammatory diseases, CP-544326 inhibits the production of pro-inflammatory cytokines and reduces the infiltration of immune cells into affected tissues. CP-544326 has also been reported to improve the symptoms of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, in mice.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages for lab experiments, including its high potency, selectivity, and water solubility. CP-544326 is also stable under physiological conditions and has a long half-life in vivo. However, CP-544326 has some limitations for lab experiments, including its high cost and limited availability. CP-544326 is also a relatively new compound, and its safety and toxicity profile have not been fully evaluated.

Future Directions

CP-544326 has several potential future directions for research and development. One possible direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the evaluation of the safety and toxicity profile of CP-544326 in preclinical and clinical studies. CP-544326 may also be investigated for its potential use in combination with other anticancer or anti-inflammatory agents to enhance its therapeutic efficacy. In addition, CP-544326 may be tested in animal models of other diseases, such as neurodegenerative disorders, to explore its potential therapeutic applications beyond cancer and inflammation.

Synthesis Methods

The synthesis of CP-544326 involves the reaction of 4-chlorobenzaldehyde with 2-fluoroacetophenone in the presence of ammonium acetate to form a chalcone intermediate. The chalcone intermediate is then reacted with thiosemicarbazide in the presence of acetic acid to yield the final product, CP-544326. The synthesis method for CP-544326 has been reported in several research articles, and the yield and purity of the product have been optimized to achieve the best results.

Scientific Research Applications

CP-544326 has been extensively studied for its potential therapeutic applications in various diseases, particularly in the field of cancer research. CP-544326 has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, CP-544326 has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer therapy. CP-544326 has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

3-(4-chlorophenyl)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H16ClFN2O2S

Molecular Weight

426.9 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H16ClFN2O2S/c1-13-11-15(14(2)25(13)19-6-4-3-5-18(19)24)12-20-21(27)26(22(28)29-20)17-9-7-16(23)8-10-17/h3-12H,1-2H3/b20-12-

InChI Key

HSYPUNMMXYCJFT-NDENLUEZSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=O)N(C(=O)S3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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